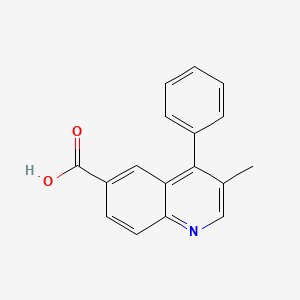![molecular formula C10H9N5O2S B15065430 2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine CAS No. 189113-33-5](/img/structure/B15065430.png)
2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((1H-1,2,4-Triazol-3-yl)sulfonyl)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound contains both an imidazo[1,2-a]pyridine core and a 1H-1,2,4-triazole moiety, which are known for their diverse biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-1,2,4-Triazol-3-yl)sulfonyl)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.
Introduction of the 1H-1,2,4-Triazole Moiety: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with a sulfonyl chloride derivative of 1H-1,2,4-triazole in the presence of a base such as triethylamine.
Final Coupling: The final step is the coupling of the sulfonylmethyl group to the triazole ring, which can be facilitated by using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((1H-1,2,4-Triazol-3-yl)sulfonyl)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylmethyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Applications De Recherche Scientifique
2-(((1H-1,2,4-Triazol-3-yl)sulfonyl)methyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(((1H-1,2,4-Triazol-3-yl)sulfonyl)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole Derivatives: These compounds share the triazole moiety and exhibit similar biological activities.
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and are known for their diverse chemical reactivity.
Uniqueness
2-(((1H-1,2,4-Triazol-3-yl)sulfonyl)methyl)imidazo[1,2-a]pyridine is unique due to the combination of both the triazole and imidazo[1,2-a]pyridine moieties in a single molecule. This dual functionality allows for a broader range of chemical reactions and biological activities compared to compounds containing only one of these moieties.
Propriétés
Numéro CAS |
189113-33-5 |
|---|---|
Formule moléculaire |
C10H9N5O2S |
Poids moléculaire |
263.28 g/mol |
Nom IUPAC |
2-(1H-1,2,4-triazol-5-ylsulfonylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H9N5O2S/c16-18(17,10-11-7-12-14-10)6-8-5-15-4-2-1-3-9(15)13-8/h1-5,7H,6H2,(H,11,12,14) |
Clé InChI |
UKBMMSYLNDPGFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CN2C=C1)CS(=O)(=O)C3=NC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)
![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)






![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)



